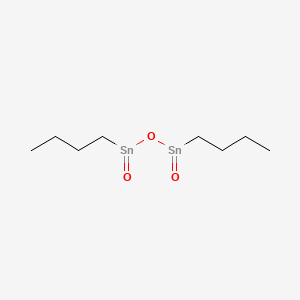
Dibutyldioxodistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyldioxodistannoxane is an organotin compound with the molecular formula C8H18O3Sn2. It is a colorless to pale yellow liquid that is used in various chemical applications. The compound is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, making it a distannoxane.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyldioxodistannoxane can be synthesized through the reaction of dibutyltin oxide with water. The reaction typically involves heating dibutyltin oxide in the presence of water, leading to the formation of this compound and the release of hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of water to dibutyltin oxide under specific temperature and pressure conditions to ensure a high yield of the desired product. The reaction is typically carried out in large reactors with continuous monitoring to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Dibutyldioxodistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can undergo substitution reactions where the butyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require low temperatures and inert atmosphere conditions.
Substitution: Substitution reactions can be carried out using various organic halides or acids under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds such as dibutyltin dichloride.
Reduction: Lower oxidation state tin compounds such as dibutyltin hydride.
Substitution: Various organotin compounds depending on the substituents used.
Scientific Research Applications
Dibutyldioxodistannoxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of dibutyldioxodistannoxane involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes, proteins, and DNA, leading to its antimicrobial effects. The compound’s ability to form stable complexes with other molecules is key to its function as a catalyst and stabilizer.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin Dichloride: Similar in structure but with chlorine atoms instead of oxygen bridges.
Dibutyltin Oxide: The precursor to dibutyldioxodistannoxane, with a simpler structure.
Tributyltin Oxide: Another organotin compound with three butyl groups attached to the tin atom.
Uniqueness
This compound is unique due to its oxygen-bridged structure, which imparts different chemical properties compared to other organotin compounds. This structure allows it to act as an effective catalyst and stabilizer, making it valuable in various industrial applications.
Properties
CAS No. |
50378-14-8 |
|---|---|
Molecular Formula |
C8H18O3Sn2 |
Molecular Weight |
399.65 g/mol |
IUPAC Name |
butyl-[butyl(oxo)stannanyl]oxy-oxotin |
InChI |
InChI=1S/2C4H9.3O.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;;;;; |
InChI Key |
AJZVXTZIQWSLHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](=O)O[Sn](=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















